(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol
Overview
Description
(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol is a heterocyclic compound that features both a pyridine and a thiazole ring
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives have been known to interact with their targets leading to various changes .
Biochemical Pathways
Thiazole derivatives have been reported to affect various pathways, leading to downstream effects .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. Subsequent reactions introduce the pyridine ring and the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiazole rings.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products:
Oxidation: (2-Pyridin-3-yl-1,3-thiazol-4-yl)formaldehyde, (2-Pyridin-3-yl-1,3-thiazol-4-yl)carboxylic acid.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- (2-Pyridin-2-yl-1,3-thiazol-4-yl)methanol
- (2-Pyridin-4-yl-1,3-thiazol-4-yl)methanol
- (2-Pyridin-3-yl-1,3-thiazol-5-yl)methanol
Uniqueness: (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol is unique due to the specific positioning of the pyridine and thiazole rings, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
(2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-5-8-6-13-9(11-8)7-2-1-3-10-4-7/h1-4,6,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSDADPVFPJLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406897 | |
Record name | (2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138745-99-0 | |
Record name | (2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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